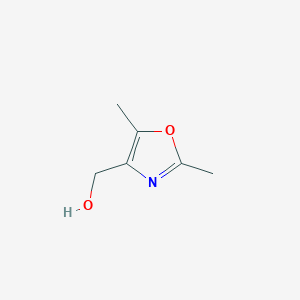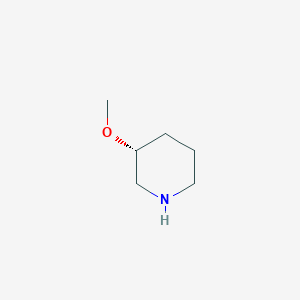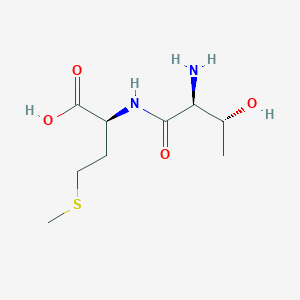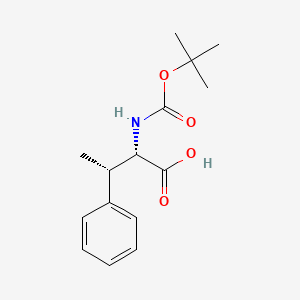
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one
Vue d'ensemble
Description
1,5-bis(4-hydroxyphényl)penta-1,4-dién-3-one est un composé organique de formule moléculaire C17H14O3Ce composé se caractérise par son aspect cristallin jaune à orange et est soluble dans des solvants organiques tels que le diméthylsulfoxyde et l'éthanol .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
1,5-bis(4-hydroxyphényl)penta-1,4-dién-3-one peut être synthétisé par réaction du phénol et de l'acétone. La réaction implique généralement l'utilisation d'une base telle que l'hydroxyde de potassium dans un solvant d'éthanol. Le mélange réactionnel est agité à température ambiante et le produit est précipité par addition d'eau .
Méthodes de Production Industrielle
En milieu industriel, la synthèse du 1,5-bis(4-hydroxyphényl)penta-1,4-dién-3-one suit des principes similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié par recristallisation ou par d'autres méthodes appropriées .
Analyse Des Réactions Chimiques
Types de Réactions
1,5-bis(4-hydroxyphényl)penta-1,4-dién-3-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools correspondants.
Substitution : Les groupes hydroxyles peuvent participer à des réactions de substitution pour former des éthers ou des esters.
Réactifs et Conditions Communes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle sont utilisés pour les réactions de substitution.
Principaux Produits
Oxydation : Quinones
Réduction : Alcools
Substitution : Éthers ou esters
Applications De Recherche Scientifique
1,5-bis(4-hydroxyphényl)penta-1,4-dién-3-one a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme réactif ou précurseur en synthèse organique.
Biologie : Le composé a été étudié pour ses activités biologiques potentielles, y compris ses propriétés antioxydantes et antimicrobiennes.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles.
5. Mécanisme d'Action
Le mécanisme d'action du 1,5-bis(4-hydroxyphényl)penta-1,4-dién-3-one implique son interaction avec diverses cibles moléculaires. Les groupes hydroxyles peuvent former des liaisons hydrogène avec des molécules biologiques, influençant leur activité. Le composé peut également subir des réactions redox, contribuant à ses propriétés antioxydantes .
Mécanisme D'action
The mechanism of action of 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo redox reactions, contributing to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Composés Similaires
- 1,5-bis(4-chlorophényl)penta-1,4-dién-3-one
- 1,5-bis(4-méthoxyphényl)penta-1,4-dién-3-one
- 1,5-bis(4-nitrophényl)penta-1,4-dién-3-one
Unicité
1,5-bis(4-hydroxyphényl)penta-1,4-dién-3-one est unique en raison de ses groupes hydroxyles, qui confèrent une réactivité chimique et une activité biologique spécifiques. La présence de ces groupes permet des liaisons hydrogène et des réactions redox, le distinguant des composés similaires avec des substituants différents .
Propriétés
IUPAC Name |
(1E,4E)-1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12,18-19H/b11-5+,12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEGUKWEUQPKIS-YDWXAUTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3654-49-7 | |
| Record name | 1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003654497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1588671.png)

![4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1588675.png)











